4-ethoxy-N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide
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Overview
Description
4-ethoxy-N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide is an organic compound that belongs to the class of benzamides It features a benzamide core substituted with an ethoxy group and a phenyl ring bearing an oxadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide typically involves multiple steps:
Formation of the oxadiazole ring: This can be achieved by reacting an appropriate hydrazide with an ethyl ester under acidic conditions to form the 1,3,4-oxadiazole ring.
Coupling with the benzamide core: The oxadiazole derivative is then coupled with 4-ethoxybenzoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide can undergo several types of chemical reactions:
Oxidation: The ethyl group on the oxadiazole ring can be oxidized to form a carboxylic acid derivative.
Reduction: The oxadiazole ring can be reduced under specific conditions to form an amine derivative.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
4-ethoxy-N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Material Science: The compound’s unique structure makes it suitable for use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 4-ethoxy-N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The benzamide core can also participate in hydrogen bonding and hydrophobic interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
4-ethoxy-N-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide: Similar structure but with a methyl group instead of an ethyl group on the oxadiazole ring.
4-ethoxy-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide: Similar structure but with a phenyl group instead of an ethyl group on the oxadiazole ring.
Uniqueness
4-ethoxy-N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide is unique due to the specific combination of functional groups, which can confer distinct chemical and biological properties. The presence of the ethyl group on the oxadiazole ring can influence the compound’s reactivity and binding affinity compared to its analogs.
Properties
IUPAC Name |
4-ethoxy-N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-3-17-21-22-19(25-17)14-5-9-15(10-6-14)20-18(23)13-7-11-16(12-8-13)24-4-2/h5-12H,3-4H2,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXLHWJJRKWQMNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(O1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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